![molecular formula C17H15N5O3 B2529090 (E)-3-(1H-苯并[d]咪唑-1-基)-N'-(4-硝基苄亚胺)丙烷酰肼 CAS No. 401607-35-0](/img/structure/B2529090.png)

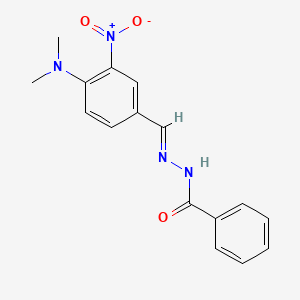

(E)-3-(1H-苯并[d]咪唑-1-基)-N'-(4-硝基苄亚胺)丙烷酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide” is a chemical compound that belongs to the class of benzimidazole derivatives . Benzimidazole is a heterocyclic aromatic compound that is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been reported in various studies . For instance, Hsieh et al. synthesized a similar compound, (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one, and evaluated its anticancer activity .

Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Benzimidazole and its derivatives are known to exhibit a wide variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

科学研究应用

自由基亲核取代反应

研究表明,包括苯并咪唑衍生物在内的重氮杂环在自由基亲核取代(SRN1)反应中参与作用。这些反应已被用于通过氧化加成和 SRN1 机制合成 1-(1-甲基-1-硝基乙基) 衍生物和 1-(对硝基苄基) 衍生物,表明苯并咪唑衍生物在合成化学中的多功能性 (Adebayo 等,1989)。

新型构象异构体的合成和表征

对与本化合物在结构上相关的 N-酰基腙的新型构象异构体的合成和表征的研究揭示了这些分子的立体化学见解。该研究确定了两种主要的构象异构体,展示了结构变化对这类化合物性质的影响 (Evrard 等,2022)。

催化和溶剂替代品

在绿色化学的背景下,与目标化合物具有相似的硝基和咪唑骨架的硝基官能化咪唑鎓盐已被探索作为传统有机溶剂的替代品。这些盐促进了各种有机反应,强调了硝基官能化化合物在提高反应效率和可持续性方面的潜力 (Ren 等,2011)。

抗菌和抗癌特性

与“(E)-3-(1H-苯并[d]咪唑-1-基)-N'-(4-硝基苄亚胺)丙烷酰肼”在结构上相关的化合物已对其生物活性进行了研究。例如,由苯并咪唑和咪唑衍生的 N-杂环卡宾-银(I) 乙酸盐配合物对各种细菌菌株表现出中等到高的抗菌活性,表明它们作为抗菌剂的潜力 (Patil 等,2011)。此外,带有恶二唑核的苯并咪唑已表现出显着的抗癌活性,突出了这些化合物的治疗潜力 (Rashid 等,2012)。

未来方向

作用机制

Mode of Action

The compound interacts with its target, human topoisomerase I, by inhibiting its function . This inhibition prevents the unwinding of DNA, which is necessary for replication and transcription. As a result, the DNA processes are disrupted, leading to cell death .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways. By inhibiting human topoisomerase I, the compound disrupts these pathways, preventing the cell from replicating its DNA and producing necessary proteins . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The molecular effect of the compound’s action is the inhibition of DNA replication and transcription, leading to cell death . On a cellular level, this can result in the reduction or elimination of cancer cells, contributing to the treatment of cancer .

属性

IUPAC Name |

3-(benzimidazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c23-17(9-10-21-12-18-15-3-1-2-4-16(15)21)20-19-11-13-5-7-14(8-6-13)22(24)25/h1-8,11-12H,9-10H2,(H,20,23)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUBHKHQLWBIGB-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2529010.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)

![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)

![ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2529015.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)

![Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate](/img/structure/B2529020.png)

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529023.png)

![[1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2529025.png)

![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2529026.png)